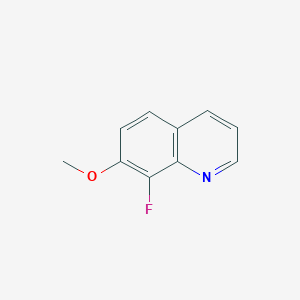
3,8-Dimethylquinoxalin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethylquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry . The compound features a quinoxaline ring system substituted with two methyl groups at positions 3 and 8, and a hydroxyl group at position 2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylquinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The hydroxyl group is introduced via subsequent oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions: 3,8-Dimethylquinoxalin-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 3,8-dimethylquinoxalin-2-one.
Reduction: Formation of 3,8-dimethyltetrahydroquinoxaline.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
3,8-Dimethylquinoxalin-2-ol has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3,8-Dimethylquinoxalin-2-ol involves its interaction with various molecular targets and pathways:
類似化合物との比較
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl and hydroxyl substitutions.
2,3-Dimethylquinoxaline: Similar structure but lacks the hydroxyl group at position 2.
3,6-Dimethylquinoxalin-2-ol: Similar structure but with methyl groups at positions 3 and 6 instead of 3 and 8.
Uniqueness: 3,8-Dimethylquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 2 enhances its reactivity and potential for forming hydrogen bonds, influencing its interactions with biological targets .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3,8-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)12-10(13)7(2)11-8/h3-5H,1-2H3,(H,12,13) |
InChIキー |
PRTGYYNMRJBFRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
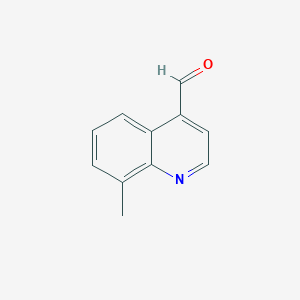
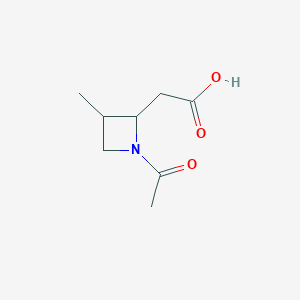
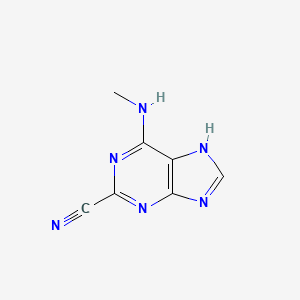
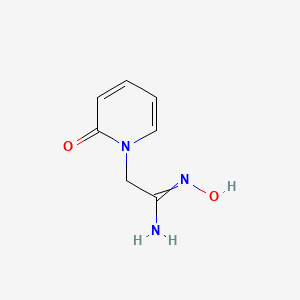

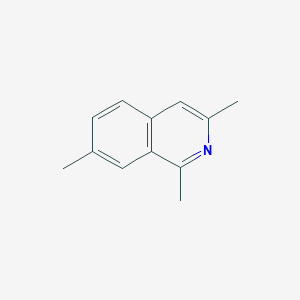


![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)
